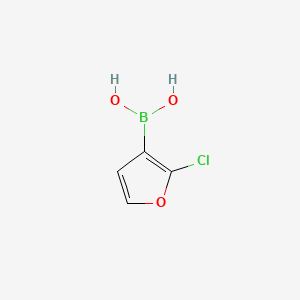![molecular formula C15H11FO4 B597979 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid CAS No. 1261964-10-6](/img/structure/B597979.png)
3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar biphenyl compounds has been discussed in the context of Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various sources . For instance, Flurbiprofen, a 2-fluoro- [1,1’-biphenyl-4-yl] moiety linked to C-2 of propionic acid, is a non-steroidal anti-inflammatory, analgesic, and antipyretic .Chemical Reactions Analysis
The chemical reactions of similar biphenyl compounds have been studied extensively. For example, the Suzuki–Miyaura coupling reaction is commonly used for the synthesis of biphenyl compounds . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, Flurbiprofen, a similar compound, has a molecular weight of 244.26 g/mol .Scientific Research Applications
Organic Synthesis
Biphenyl compounds, such as this one, are fundamental backbones in synthetic organic chemistry . They are often used in the synthesis of various drugs, agricultural products, and organic light-emitting diodes (OLEDs) . The presence of carboxylic acid and fluorine atoms in the compound could make it a valuable tool for various applications in organic synthesis.
Medicinal Chemistry
Biphenyl structures are prevalent in medicinally active compounds, marketed drugs, and natural products . The compound could potentially be used in the development of new drugs with anti-inflammatory, antibacterial, antifungal, and other pharmacological activities .
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely-used carbon-carbon bond-forming reaction . Given the presence of a carboxylic acid group in the compound, it could potentially be used as an intermediate in this type of reaction .
Material Science
Biphenyl derivatives are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) . This compound, with its specific functional groups, could potentially be used in the development of new materials for OLEDs.
Liquid Crystal Development
Biphenyl derivatives are significant intermediates in organic chemistry and are used as building blocks for basic liquid crystals . This compound could potentially be used in the development of new liquid crystal materials.
Bio-functional Hybrid Compound Synthesis
The compound could potentially be used in the synthesis of bio-functional hybrid compounds . These compounds are often used in various research applications, including drug discovery, material synthesis, and chemical analysis.
Mechanism of Action
Safety and Hazards
Safety and hazards associated with similar compounds have been reported. For instance, Flurbiprofen is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
4-(4-carboxy-2-methylphenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-8-6-10(14(17)18)3-4-11(8)9-2-5-12(15(19)20)13(16)7-9/h2-7H,1H3,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFBHNCNUKWHQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690919 |
Source


|
| Record name | 3'-Fluoro-2-methyl[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
CAS RN |
1261964-10-6 |
Source


|
| Record name | [1,1′-Biphenyl]-4,4′-dicarboxylic acid, 3′-fluoro-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261964-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Fluoro-2-methyl[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B597896.png)

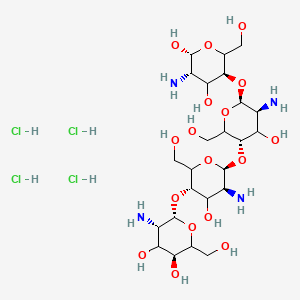

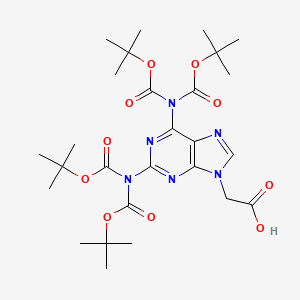
![4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B597910.png)
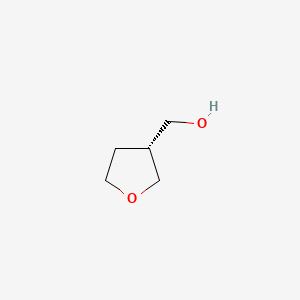
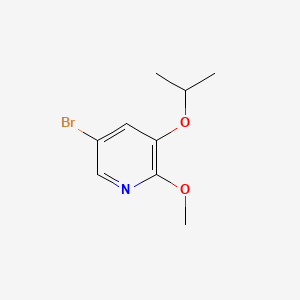
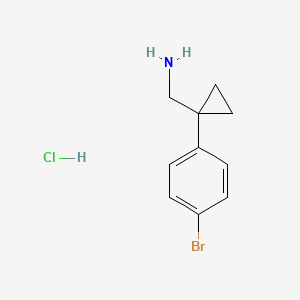
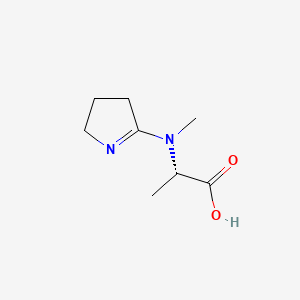


![1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone](/img/structure/B597918.png)
